molecular formula C14H13FO3 B6374292 4-(2,4-Dimethoxyphenyl)-2-fluorophenol CAS No. 1261981-81-0

4-(2,4-Dimethoxyphenyl)-2-fluorophenol

Cat. No.: B6374292
CAS No.: 1261981-81-0
M. Wt: 248.25 g/mol
InChI Key: URKJCFFDQKNEDT-UHFFFAOYSA-N
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Description

4-(2,4-Dimethoxyphenyl)-2-fluorophenol is a fluorinated phenolic compound characterized by a central phenol ring substituted with a fluorine atom at the 2-position and a 2,4-dimethoxyphenyl group at the 4-position. Its molecular formula is C₁₄H₁₃FO₃, with a molecular weight of 248.25 g/mol (calculated).

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO3/c1-17-10-4-5-11(14(8-10)18-2)9-3-6-13(16)12(15)7-9/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKJCFFDQKNEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684377
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261981-81-0
Record name 3-Fluoro-2',4'-dimethoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 2-fluorophenol.

    Reaction Conditions: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a suitable solvent like tetrahydrofuran.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethoxyphenyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-(2,4-Dimethoxyphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-2-fluorophenol involves its interaction with specific molecular targets. The presence of the fluorine atom and methoxy groups can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(2,4-Dimethoxyphenyl)-2-fluorophenol with structurally analogous compounds, focusing on substituent patterns, molecular properties, and reported activities:

Compound Name Structure Highlights Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-Fluoro, 4-(2,4-dimethoxyphenyl)phenol 248.25 No direct activity reported; structural analog to bioactive fluorophenols.
(Z)-2-(2,4-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-2-fluoroprop-2-en-1-one (α-F-TMC, 68) Fluorinated chalcone with dual dimethoxyphenyl groups 388.35 Synthesized via α-substitution; potential reactivity in biological systems.
4-(2,4-Dimethoxyphenyl)-2-hydroxythiazole (MV471) Hydroxythiazole linked to 2,4-dimethoxyphenyl 237.28 Structural analog with sulfur-containing heterocycle; no reported bioactivity.
6-(2,4-Dimethoxyphenyl)-4-(trifluoromethyl)pyrimidine Pyrimidine core with trifluoromethyl and dimethoxyphenyl groups 284.24 Predicted acute toxicity (GUSAR model); used in pharmaceutical precursor synthesis.
1-(2,4-Dimethoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one Pyrazolone derivative with 2,4-dimethoxyphenyl 220.23 Isolated from fungal metabolites; no specific bioactivity reported.
4-{[(4-fluorophenyl)imino]methyl}-2-methoxyphenol Schiff base with 4-fluorophenyl and methoxy groups 245.25 Potential for coordination chemistry; no activity data available.

Structural and Electronic Differences

  • Fluorine vs. Hydroxyl/Thiazole Substitution: The fluorine atom in this compound enhances electronegativity and metabolic stability compared to hydroxylated analogs like MV471 . Fluorine’s inductive effects may also influence binding affinity in biological targets.
  • Heterocyclic vs. Aromatic Systems: Compounds like α-F-TMC (chalcone) and pyrimidine derivatives (e.g., C₁₃H₁₁F₃N₂O₂) exhibit extended conjugation, altering electronic properties and reactivity compared to the simpler phenolic structure of the target compound .

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